3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C17H17N3O6S and its molecular weight is 391.4. The purity is usually 95%.
BenchChem offers high-quality 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Viral Entry Inhibition
One of the applications of compounds structurally similar to 3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is in the field of viral entry inhibition. Derivatives of related compounds have been utilized as positive viral entry inhibitors, particularly in research related to SARS-CoV-2 .
Antibacterial Activity
Compounds within this structural class have been explored for their antibacterial properties. Research has been conducted to evaluate the antibacterial activity, which is a crucial aspect in the development of new antimicrobial agents .
Antimonooxidase Activity
Another significant application is in antimonooxidase activity. The synthesis and evaluation of related compounds for their potential as monoamine oxidase inhibitors have been studied, which is relevant for treating various neurological disorders .
PPAR Agonist Profile
Related oxazolyl compounds have been designed and synthesized as triple-acting PPARα, -γ, and -δ agonists. These compounds possess potent agonist profiles and are important in metabolic disease research, such as diabetes and dyslipidemia .
Monoamine Oxidase Inhibition
The inhibition properties of monoamine oxidase (MAO) A and B are another application area for these compounds. They have been evaluated for their potential to inhibit these enzymes, which is significant in the context of psychiatric and neurodegenerative diseases .
Mecanismo De Acción
Target of Action
The compound “3-((1-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” is a potent triple-acting agonist, primarily targeting PPARα, PPARγ, and PPARδ . These peroxisome proliferator-activated receptors (PPARs) are nuclear receptor proteins that function as transcription factors regulating the expression of genes .
Mode of Action
The compound interacts with its targets (PPARα, PPARγ, and PPARδ) by binding to them, thereby activating these receptors . The activation of these receptors leads to changes in the transcription of specific genes, which in turn influences various biological processes .
Biochemical Pathways
The activation of PPARs affects several biochemical pathways. PPARs play a crucial role in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis . The downstream effects of these pathways can lead to changes in cellular functions and responses .
Result of Action
The activation of PPARs by this compound can lead to various molecular and cellular effects. For instance, the activation of PPARα, PPARγ, and PPARδ can influence lipid metabolism and glucose homeostasis, potentially leading to therapeutic effects in conditions such as diabetes and dyslipidemia .
Propiedades
IUPAC Name |
3-[[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-11-18-15(9-25-11)13-2-4-14(5-3-13)27(23,24)19-6-12(7-19)8-20-16(21)10-26-17(20)22/h2-5,9,12H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPCWGOHHUCLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)CN4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.